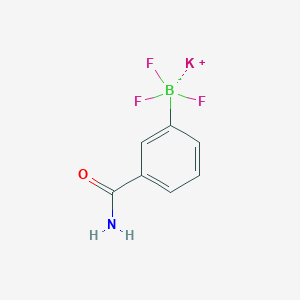

2-(4-Fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

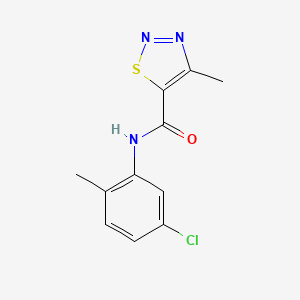

The compound “2-(4-Fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridinyl group, and an oxadiazole ring . These functional groups could potentially confer various chemical properties to the compound, depending on their arrangement and interactions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for synthesizing oxadiazole rings involves the cyclization of a hydrazide with a carboxylic acid . The fluorophenyl and pyridinyl groups could be introduced through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing two nitrogen atoms and one oxygen atom, could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the oxadiazole ring might undergo electrophilic substitution reactions, while the fluorophenyl and pyridinyl groups might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability.Scientific Research Applications

Antimicrobial and Antifungal Activity

- Design, Synthesis, and Biological Evaluation of Novel Fluorinated Pyrazole Encompassing Pyridyl 1,3,4-Oxadiazole Motifs : This study focused on synthesizing compounds with antimicrobial activity and cytotoxicity, including derivatives of 1,3,4-oxadiazole. One compound showed potent antibacterial activity, while another emerged as an effective antifungal agent (Desai et al., 2016).

Fluorescence Sensing

- Synthesis of Pyridine-Based 1,3,4-Oxadiazole Derivative as Fluorescence Turn-On Sensor for High Selectivity of Ag+ : This paper discussed the synthesis of an oxadiazole derivative used as a fluorescent turn-on sensor for silver ions, indicating potential applications in chemical sensing (Zheng et al., 2013).

Anticancer Agents

- Discovery and Structure-Activity Relationship of 3-Aryl-5-Aryl-1,2,4-Oxadiazoles as Potential Anticancer Agents : This research identified a novel apoptosis inducer from the oxadiazole family, which showed activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

- A Universal Electron-Transporting/Exciton-Blocking Material for OLEDs : This study synthesized m-terphenyl oxadiazole derivatives for use in OLEDs, showing that these materials could be effective in reducing driving voltages and increasing efficiency (Shih et al., 2015).

Fluorescent pH Sensor

- Fluorescent pH Sensor Constructed from a Heteroatom-Containing Luminogen : A heteroatom-containing organic fluorophore was synthesized for use as a fluorescent pH sensor, demonstrating potential applications in chemical sensing (Yang et al., 2013).

Corrosion Inhibition

- Inhibitive Properties of 2,5-Bis(n-Methylphenyl)-1,3,4-Oxadiazole on Corrosion : The study explored oxadiazole derivatives for their ability to inhibit corrosion in brass, indicating potential applications in materials science (Rochdi et al., 2014).

Fluorescence Resonance Energy Transfer (FRET)

- Synthesis, Photophysics of a Novel Green Light Emitting 1,3,4-Oxadiazole and Its Application in FRET : This paper discussed the synthesis of a novel oxadiazole-based molecule and its application in FRET, showing potential for use in advanced photonic technologies (Pujar et al., 2017).

Photoluminescence and Electroluminescence

- A Rhenium Complex with Diamine Ligand Containing Oxadiazole Group : This research synthesized a rhenium complex with an oxadiazole ligand, examining its photophysical performance and potential in electroluminescence applications (Yang et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

The specific nature of these interactions and changes would depend on the particular targets of the compound .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

A related compound, 2-(4-fluorophenyl)imidazol-5-ones, has been studied for its pharmacokinetic properties . These studies suggest that the compound could have good bioavailability and could proceed to pre-clinical tests .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound could have a significant impact on cellular processes .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy in preclinical and clinical trials .

properties

IUPAC Name |

2-(4-fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDHILZFBURKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

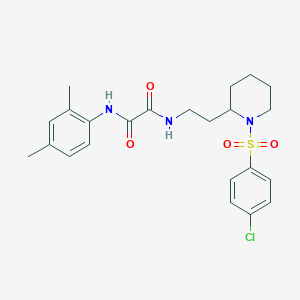

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712841.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2712846.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2712847.png)

![(E)-1-benzyl-3-(((2,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2712849.png)

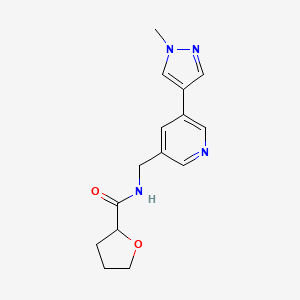

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2712851.png)

![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2712852.png)

![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2712858.png)

![1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2712859.png)